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Compound of Interest

Compound Name:
7-Methylpyrazolo[1,5-a]pyridine-3-

carboxylic acid

Cat. No.: B1357574 Get Quote

An In-Depth Technical Guide to 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Introduction
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic building block of

significant interest in the fields of medicinal chemistry and drug discovery. Its core structure, the

pyrazolo[1,5-a]pyridine scaffold, is a key pharmacophore found in a variety of biologically active

compounds. This guide provides a comprehensive overview of its structure, synthesis,

characterization, and applications, with a focus on the practical insights required by

researchers and drug development professionals. The unique arrangement of nitrogen atoms

and the fused ring system imparts specific electronic and steric properties, making it a versatile

starting material for creating diverse chemical libraries. The methyl group at the 7-position and

the carboxylic acid at the 3-position serve as critical handles for synthetic modification, allowing

for fine-tuning of physicochemical properties and exploration of structure-activity relationships

(SAR).

Chemical Structure and Physicochemical Properties
The foundational aspect of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is its bicyclic

heteroaromatic structure. It consists of a pyrazole ring fused to a pyridine ring. The numbering

of the fused system is standard, with the carboxylic acid occupying the 3-position and the

methyl group at the 7-position.
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Caption: Chemical structure of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₉H₈N₂O₂ N/A (Calculated)

Molecular Weight 176.17 g/mol N/A (Calculated)

CAS Number 888735-61-3 [1]

Appearance
Typically an off-white to yellow

solid
[2]

Solubility

Soluble in organic solvents like

DMSO and DMF; limited

solubility in water

General knowledge

Storage Conditions
Store at 2-8°C, protected from

light and moisture
[2]

Synthesis and Mechanism
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established process in heterocyclic

chemistry. A common and effective method involves the condensation of a substituted

aminopyridine with a β-keto ester or equivalent reagent, followed by cyclization.

The rationale for this pathway is its robustness and the availability of starting materials. The

initial N-amination of the pyridine derivative creates a reactive intermediate. The subsequent

cyclization is an intramolecular condensation reaction, driven by the formation of the stable

aromatic fused-ring system.
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Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis
Step 1: N-Amination of 2-Amino-4-methylpyridine

Dissolve 2-amino-4-methylpyridine (1.0 equiv) in dichloromethane (DCM) in a round-bottom

flask under an inert atmosphere (e.g., nitrogen).

Cool the solution to 0°C using an ice bath.

Slowly add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 equiv) in DCM to

the cooled solution over 30 minutes. The use of MSH is preferred for its stability and

efficiency as an aminating agent.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the resulting precipitate (1-amino-4-methylpyridinium mesitylenesulfonate)

is collected by filtration, washed with cold DCM, and dried under vacuum.

Step 2: Condensation and Cyclization
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Suspend the aminopyridinium salt from Step 1 (1.0 equiv) and ethyl 2-(ethoxymethylene)-3-

oxobutanoate (1.2 equiv) in ethanol.

Add a base such as potassium carbonate (K₂CO₃) (2.5 equiv) to the mixture. The base

facilitates the deprotonation required for the cyclization cascade.

Reflux the mixture for 6-8 hours. The elevated temperature is necessary to overcome the

activation energy for the intramolecular cyclization.

After cooling to room temperature, pour the reaction mixture into ice-water.

Collect the precipitated solid, which is the ethyl ester intermediate, by filtration. Purify the

crude product by recrystallization from ethanol or column chromatography.

Step 3: Ester Hydrolysis

Dissolve the ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate intermediate (1.0 equiv) in a

mixture of ethanol and water (e.g., 3:1 v/v).

Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 equiv). LiOH is

often preferred for its ability to minimize side reactions.

Stir the mixture at room temperature for 10-15 hours until the hydrolysis is complete

(monitored by TLC).[3]

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl). This protonates the

carboxylate salt, causing the final product to precipitate.

Collect the solid product by filtration, wash with cold water to remove residual salts, and dry

in a vacuum oven to yield 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Spectroscopic Characterization
Validation of the final product's identity and purity is critical. Standard spectroscopic methods

provide a definitive fingerprint of the molecular structure.

Table 2: Expected Spectroscopic Data
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Technique Expected Observations

¹H NMR

- Aromatic protons on the pyridine and pyrazole

rings (distinct doublets and singlets).- A singlet

for the methyl group (CH₃) around δ 2.4-2.6

ppm.- A broad singlet for the carboxylic acid

proton (-COOH) typically downfield (> δ 12

ppm).

¹³C NMR

- Peaks corresponding to the aromatic carbons

of the fused ring system.- A signal for the methyl

carbon around δ 20-25 ppm.- A downfield signal

for the carboxylic acid carbon (> δ 160 ppm).

Mass Spec (LC-MS)
- A prominent peak corresponding to the

molecular ion [M+H]⁺ or [M-H]⁻.

IR Spectroscopy

- A broad O-H stretch from the carboxylic acid

(~2500-3300 cm⁻¹).- A sharp C=O stretch from

the carboxylic acid (~1700 cm⁻¹).

Protocol: Characterization via NMR Spectroscopy
Sample Preparation: Accurately weigh ~5-10 mg of the dried final product. Dissolve the

sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is

readily observable). Transfer the solution to a clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is

properly tuned and shimmed to achieve optimal magnetic field homogeneity.

Data Acquisition:

Acquire a ¹H NMR spectrum. A standard acquisition includes 16-64 scans.

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024

or more) due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the
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spectra to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Applications in Drug Development
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning

it is capable of binding to multiple biological targets with high affinity. Derivatives have shown

promise in a range of therapeutic areas.

Antituberculosis Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been

identified as potent agents against both drug-sensitive and drug-resistant strains of

Mycobacterium tuberculosis.[4][5] The core scaffold is crucial for the mechanism of action,

which often involves novel bacterial targets.

Kinase Inhibitors: This structural framework is highly effective for designing potent and

selective kinase inhibitors, which are critical in oncology research.[4] The nitrogen atoms in

the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the

kinase active site.

Agrochemicals: The versatility of this compound extends to agricultural chemistry, where it is

used in the development of novel pesticides and herbicides.[2]

The 7-methyl group can provide beneficial steric interactions or improve metabolic stability,

while the 3-carboxylic acid is a key point for derivatization. It can be readily converted into

amides, esters, or other functional groups to create a library of analogs for SAR studies. This

systematic modification allows researchers to optimize potency, selectivity, and

pharmacokinetic properties.
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Caption: Conceptual workflow for SAR studies using the core scaffold.
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Conclusion
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is more than a simple chemical

compound; it is a strategic tool for innovation in pharmaceutical and chemical research. Its

robust synthesis, well-defined structure, and versatile functional groups make it an invaluable

starting point for the development of novel therapeutic agents and other high-value chemical

products. The principles and protocols outlined in this guide provide a solid foundation for

researchers to harness the potential of this powerful heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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